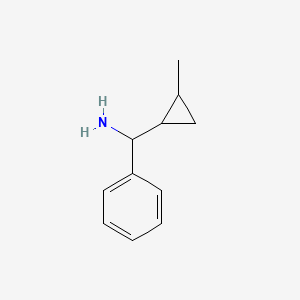
(2-Methylcyclopropyl)(phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclopropyl)(phenyl)methanamine is an organic compound with the molecular formula C11H15N It is a derivative of methanamine, where the hydrogen atoms are substituted with a 2-methylcyclopropyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl)(phenyl)methanamine typically involves the reaction of 2-methylcyclopropyl bromide with phenylmethanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(2-Methylcyclopropyl)(phenyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Methylcyclopropyl)(phenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylcyclopropyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2-Methylcyclopropyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(2-Methylcyclopropyl)(phenyl)methane: Lacks the amine group, making it less reactive in certain chemical reactions.
(2-Methylcyclopropyl)(phenyl)acetic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
(2-Methylcyclopropyl)(phenyl)methanamine is unique due to its combination of a cyclopropyl group and a phenyl group attached to a methanamine backbone. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
生物活性
(2-Methylcyclopropyl)(phenyl)methanamine, a compound characterized by its unique cyclopropyl and phenyl moieties, has garnered interest in pharmacological research due to its potential biological activity. This article reviews the existing literature on its biological properties, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
The presence of the 2-methylcyclopropyl group contributes to its distinct steric and electronic properties, influencing its biological activity. The unique structure allows for potential interactions with various receptors in the central nervous system (CNS) .
Biological Activity Overview
Research into the biological activity of this compound is still in preliminary stages, but several studies suggest promising pharmacological properties:
- Neurotransmitter Interaction : Similar compounds have shown affinity for serotonin and dopamine receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases .
- Pharmacological Potential : The compound may enhance selectivity and potency for specific biological targets, making it a candidate for drug development aimed at neurological disorders .
Interaction Studies
Initial studies have focused on understanding the binding affinity of this compound to neurotransmitter receptors:
| Receptor Type | Binding Affinity | Implications |
|---|---|---|
| Serotonin Receptors | Moderate | Potential antidepressant effects |
| Dopamine Receptors | High | Possible use in treating Parkinson's disease |
These interactions are crucial for evaluating the compound's therapeutic potential and safety profile .
Synthetic Routes
Various synthetic pathways have been explored to prepare this compound, emphasizing its accessibility for further research:
- Method A : Utilizing cyclopropane derivatives combined with phenyl groups through amination reactions.
- Method B : Employing catalytic hydrogenation techniques to achieve desired structural configurations.
These synthetic methods not only facilitate the production of the compound but also allow for the exploration of analogs with enhanced biological activity .
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(2-methylcyclopropyl)-phenylmethanamine |
InChI |
InChI=1S/C11H15N/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3 |
InChIキー |
BXYWWPNLOCZWIV-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















